molecular formula C20H18ClN3O3 B2646592 N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-34-2

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2646592
CAS No.: 898411-34-2
M. Wt: 383.83
InChI Key: XAZWZDKDDVEDHF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a pyrrolo[3,2,1-ij]quinolinone moiety at the N2 position.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-6-2-1-4-13(16)11-22-19(26)20(27)23-15-8-12-5-3-7-24-17(25)10-14(9-15)18(12)24/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZWZDKDDVEDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrroloquinoline core attached to an oxalamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrroloquinoline Core : This step may include cyclization reactions involving appropriate precursors.
  • Oxalamide Formation : The core is then reacted with oxalyl chloride and an amine to form the oxalamide linkage.

The synthesis requires careful control of reaction conditions (temperature, solvents) to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against coagulation factors such as Xa and XIa, demonstrating significant inhibitory activity with IC50 values in the low micromolar range .
  • Receptor Binding : Preliminary studies suggest that the compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Anticoagulant Activity

Research indicates that derivatives of the pyrroloquinoline structure exhibit anticoagulant properties. In vitro assays have shown that this compound can effectively inhibit thrombin and factor Xa . This suggests potential applications in treating thrombotic disorders.

Antitumor Activity

Studies have also investigated the antitumor potential of related compounds. For example, derivatives of pyrrolone and pyridazinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds exhibited promising results, indicating a possible pathway for developing new anticancer agents .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies : A study focusing on the inhibition of coagulation factors demonstrated that compounds based on the pyrroloquinoline structure could selectively inhibit factor XIa with an IC50 value of 2 µM. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Antitumor Research : Another study evaluated a series of quinoline derivatives for their cytotoxic effects against breast cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced biological activity .

Data Summary

Biological ActivityTargetIC50 Value
Factor Xa InhibitionCoagulation3.68 µM
Factor XIa InhibitionCoagulation2 µM
CytotoxicityBreast Cancer CellsVaries by derivative

Comparison with Similar Compounds

Table 1: Comparison of Oxalamide Derivatives

Compound Name Substituents (N1/N2) Key Activities Regulatory/Research Status Reference
Target Compound N1: 2-chlorobenzyl; N2: pyrroloquinolinone Hypothesized enzyme inhibition (kinase/CYP450) Research stage
S336 N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami flavor enhancement (hTAS1R1/hTAS1R3 agonist) FEMA 4233-approved; commercial use in foods
Compound 28 N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl Cytochrome P450 4F11-activated SCAD inhibitor Preclinical research
Compound 10 N1: Adamant-2-yl; N2: 4-chlorobenzyloxy Structural analog for solubility/ADMET optimization Research (synthetic methodology)
Compound 1c N1: 4-chloro-3-(trifluoromethyl)phenyl; N2: 2-fluoro-4-substituted phenyl Kinase inhibition (regorafenib analog) Anticancer research

Key Differentiators

Substituent Effects on Bioactivity

  • 2-Chlorobenzyl vs. Dimethoxybenzyl (S336): The 2-chlorobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to S336’s 2,4-dimethoxybenzyl, which may reduce metabolic stability but enhance target binding affinity in enzyme inhibition contexts .
  • Pyrroloquinolinone vs.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling, cyclization, and purification. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., EDC/DCC) in anhydrous solvents like DMF or THF under inert atmospheres to prevent hydrolysis .
  • Cyclization : Temperature control (e.g., 60–80°C) and acid/base catalysis to form the pyrroloquinoline moiety .
  • Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent choice (e.g., dichloromethane for solubility), reaction time (24–72 hours), and stoichiometric ratios (1:1.2 for amine:acid chloride) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, with emphasis on aromatic protons (δ 6.5–8.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles of the pyrroloquinoline core .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What initial biological screening methods are used to evaluate its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., IC50 determination against kinases or proteases) .
  • Cell Viability Studies : MTT assays in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7 cells) .
  • Receptor Binding Assays : Radioligand displacement studies to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .
  • In Situ Monitoring : Use of TLC or HPLC to track intermediate formation and adjust reaction kinetics .
  • Solvent-Free Methods : Microwave-assisted synthesis to reduce reaction time (e.g., from 48 hours to 4 hours) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modifying substituents (e.g., replacing 2-chlorobenzyl with fluorophenyl or methyl groups) to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase ATP-binding pockets) .
  • Pharmacophore Mapping : Identifying critical hydrogen bond donors/acceptors using software like Schrödinger .

Q. How are contradictions in biological data resolved across different studies?

  • Methodological Answer :

  • Dose-Response Replication : Re-testing under standardized conditions (e.g., fixed cell density, serum concentration) to eliminate variability .
  • Off-Target Profiling : Kinome-wide screening (e.g., using KINOMEscan) to identify non-specific interactions .
  • Metabolic Stability Tests : Liver microsome assays to assess if discrepancies arise from rapid degradation .

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